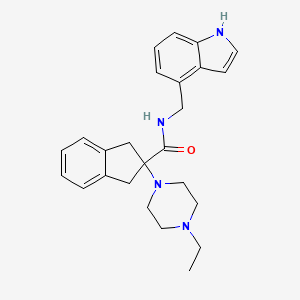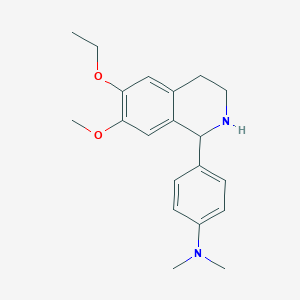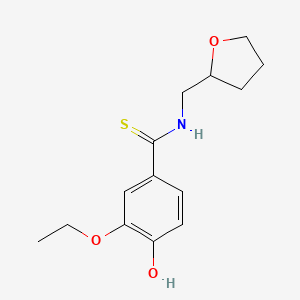
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide, also known as EPIC, is a chemical compound that has been widely researched for its potential applications in the field of medicine. EPIC belongs to the class of indole-based compounds and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide is not fully understood. However, it is believed to act on various molecular targets, including G protein-coupled receptors (GPCRs) and ion channels. 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has been shown to bind to the serotonin 5-HT7 receptor, which is involved in regulating mood and cognition. It has also been found to modulate the activity of voltage-gated potassium channels, which are involved in regulating neuronal excitability.
Biochemical and Physiological Effects
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has also been found to have antipsychotic effects by modulating the activity of dopamine and serotonin receptors in the brain. Additionally, 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has been extensively studied, and its pharmacological properties are well-characterized. However, 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research on 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide. One potential area of research is the development of 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide-based drugs for the treatment of cancer, schizophrenia, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the molecular targets and mechanisms of action of 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide. Finally, more research is needed to establish the safety and efficacy of 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide in human clinical trials.
Métodos De Síntesis
The synthesis of 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide involves the reaction of 2-indanecarboxylic acid with 4-ethyl-1-piperazinecarboxylic acid and 1H-indole-4-methanamine. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a base such as triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antipsychotic, and neuroprotective properties. 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have antipsychotic effects, making it a potential treatment for schizophrenia and other psychotic disorders. Additionally, 2-(4-ethyl-1-piperazinyl)-N-(1H-indol-4-ylmethyl)-2-indanecarboxamide has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(1H-indol-4-ylmethyl)-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-2-28-12-14-29(15-13-28)25(16-19-6-3-4-7-20(19)17-25)24(30)27-18-21-8-5-9-23-22(21)10-11-26-23/h3-11,26H,2,12-18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJSSBXIAZVVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=C5C=CNC5=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylpiperazin-1-yl)-N-(1H-indol-4-ylmethyl)-1,3-dihydroindene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088566.png)

![5-{1-[3-(3,4-dimethoxyphenyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6088587.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(2-furoyl)piperidine](/img/structure/B6088597.png)
![2-({[2-(4-morpholinyl)ethyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6088599.png)
![2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088603.png)


![N-(2-chloro-3-pyridinyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6088620.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088627.png)
![ethyl 5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6088634.png)
![1-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6088636.png)
![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B6088651.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]benzamide](/img/structure/B6088659.png)